(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO2S/c1-25-18-8-2-14(3-9-18)12-16(13-23)19-10-11-20(26-19)21(24)15-4-6-17(22)7-5-15/h2-12H,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHECJEHVQXMKIY-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile, with the molecular formula C21H14FNO2S and a molecular weight of 363.41 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives of benzothiazoles have shown potent antiproliferative effects, suggesting that fluorine substitution may enhance biological activity through improved metabolic stability and binding affinity to target molecules .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2E)-2-[5-(4-fluorobenzoyl)... | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via DNA damage |
| 5F 203 (Fluorinated Benzothiazole) | A549 (Lung Cancer) | 12 | Metabolized to reactive species |
| DF 203 (Unfluorinated Benzothiazole) | HeLa (Cervical Cancer) | 20 | CYP1A1 induction leading to cell death |
The biological activity of this compound may involve multiple mechanisms:
- Metabolic Activation : Similar compounds are often metabolized by cytochrome P450 enzymes, which can convert them into active metabolites that bind to DNA or proteins, leading to cytotoxic effects .
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through DNA damage response pathways, activating caspases and leading to programmed cell death .
- Inhibition of Key Enzymes : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation, such as COX-1 or lipoxygenase pathways .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various fluorinated compounds, (2E)-2-[5-(4-fluorobenzoyl)... demonstrated significant growth inhibition in MCF-7 breast cancer cells. The study highlighted the compound's ability to induce apoptosis and suggested further investigation into its use as a chemotherapeutic agent.
Case Study 2: Metabolic Profiling
Another research effort focused on the metabolic profiling of similar thiophene derivatives showed that these compounds undergo extensive metabolism in liver microsomes, leading to the formation of reactive metabolites capable of binding to cellular macromolecules. This metabolic activation was linked to enhanced antiproliferative effects observed in sensitive cancer cell lines .
Scientific Research Applications
Antiproliferative Effects
Research has shown that (2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile exhibits significant antiproliferative activity against various cancer cell lines. This activity is attributed to several mechanisms:
- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells, which involves the activation of caspases and subsequent programmed cell death.
- Metabolic Activation : Similar compounds are often metabolized by cytochrome P450 enzymes into active metabolites that can bind to DNA or proteins, leading to cytotoxic effects.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation, contributing to its anticancer properties.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2E)-2-[5-(4-fluorobenzoyl)... | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via DNA damage |
| 5F 203 (Fluorinated Benzothiazole) | A549 (Lung Cancer) | 12 | Metabolized to reactive species |
| DF 203 (Unfluorinated Benzothiazole) | HeLa (Cervical Cancer) | 20 | CYP1A1 induction leading to cell death |
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of various fluorinated compounds highlighted that (2E)-2-[5-(4-fluorobenzoyl)...] demonstrated significant growth inhibition in MCF-7 breast cancer cells. This study underscored the compound's ability to induce apoptosis and suggested further investigation into its use as a chemotherapeutic agent.
Case Study 2: Metabolic Profiling
Another research effort focused on the metabolic profiling of thiophene derivatives, showing that these compounds undergo extensive metabolism in liver microsomes. The formation of reactive metabolites capable of binding to cellular macromolecules was linked to enhanced antiproliferative effects observed in sensitive cancer cell lines.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations
Electron-Withdrawing vs. Methoxy groups (e.g., in the target and ) improve lipophilicity but may reduce metabolic stability compared to halogens .
Heterocyclic Variations :
- Replacing the thiophene ring with thiazole (e.g., ) or purine (e.g., ) alters π-stacking and hydrogen-bonding capabilities, impacting target selectivity.
Biological Activity Inference :
- Prop-2-enenitriles with thiophene-benzoyl motifs (e.g., target and ) are often explored for antimicrobial or anticancer applications due to their planar, conjugated systems .
- Halogenated analogs (e.g., ) may exhibit enhanced cytotoxicity via halogen bonding in enzyme pockets .
Research Findings and Data Validation
- Crystallographic Validation: Structures of related compounds (e.g., ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) were resolved using SHELXL and WinGX, confirming stereochemistry and bond lengths .
- Synthetic Routes : Microwave-assisted synthesis (e.g., ) is common for prop-2-enenitriles, ensuring high yields and purity.
Q & A
Basic Question: What are the optimized synthetic routes for (2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile, and how are reaction conditions tailored to improve yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of substituted thiophene and benzoyl precursors. Key steps include:
- Coupling reactions to attach the 4-fluorobenzoyl group to the thiophene ring .
- Knoevenagel condensation to introduce the 4-methoxyphenylprop-2-enenitrile moiety, requiring strict temperature control (60–80°C) and anhydrous solvents (e.g., DMF or acetonitrile) .
- Purification via column chromatography or recrystallization to isolate the (2E)-isomer, with yields optimized by adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .
Critical Parameters:
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Maintain 70°C during condensation to minimize side-product formation |
| Catalyst | Use piperidine or ammonium acetate for efficient enamine formation |
| Solvent | Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates |
Basic Question: Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
A combination of techniques is required:
- 1H/13C NMR : Assign peaks to confirm the (E)-configuration (e.g., coupling constants J = 12–16 Hz for trans double bonds) and aromatic substituents .
- IR Spectroscopy : Validate nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
